5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione
Overview
Description
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes thiophene rings and an azepine ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted 9-cyanomethylene-dithieno[3,4-b:4’,3’-e]azepines . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound due to the presence of reactive sites on the thiophene and azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, onto the thiophene or azepine rings.
Scientific Research Applications
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione has a wide range of scientific research applications, including:
Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific pathways or diseases.
Industry: The compound’s electronic properties make it useful in the development of materials for solar cells, organic light-emitting diodes (OLEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its reactivity and interactions. These properties enable it to participate in redox reactions, form stable complexes with metal ions, and interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Known for its high resonance energy and electrophilic reactivity, DTT is used in organic electronics and supramolecular chemistry.
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): This compound is important in organic photovoltaic materials due to its π-conjugation and hole transport properties.
Uniqueness
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione stands out due to its fused ring system that combines thiophene and azepine rings, offering unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for electronic devices .
Properties
Molecular Formula |
C10H5NO2S2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione |
InChI |
InChI=1S/C10H5NO2S2/c12-9-5-1-14-2-6(5)10(13)11-8-4-15-3-7(8)9/h1-4H,(H,11,13) |
InChI Key |
CTILGVMIWDJFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC3=CSC=C3C2=O |
Origin of Product |
United States |
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